Antimonyl tartrate
Description
Historical Context of Antimony-Tartrate Coordination Chemistry
The story of antimony-tartrate coordination chemistry is intrinsically linked to the pioneering work of Louis Pasteur in the mid-19th century. While investigating the crystalline forms of tartaric acid salts derived from wine, Pasteur made a groundbreaking discovery that would lay the foundation for stereochemistry. noaa.govsciencemadness.org In 1848, he observed that sodium ammonium (B1175870) tartrate crystallized into two distinct, mirror-image forms. noaa.gov Through meticulous manual separation of these crystals, he demonstrated that their solutions rotated plane-polarized light in opposite directions, a phenomenon known as optical activity. noaa.govsciencemadness.org This was the first demonstration of molecular asymmetry and the existence of enantiomers. noaa.govsciencemadness.orgmdpi.com
Long before Pasteur's seminal work, a compound known as "tartar emetic," or antimony potassium tartrate, had been in use since the Middle Ages, primarily for its emetic properties. wikipedia.org It was prepared by reacting potassium hydrogen tartrate with antimony trioxide. wikipedia.org The historical use of tartar emetic in medicine, though now obsolete due to its toxicity, highlights the long-standing interaction between antimony and tartaric acid. wikipedia.orgnih.gov This historical context provides a fascinating backdrop to the modern resurgence of interest in the coordination chemistry of antimonyl tartrate.
Current Landscape of Academic Research on this compound
In recent years, academic research has unveiled the vast potential of this compound complexes beyond their historical significance. A significant area of investigation involves the synthesis and characterization of novel this compound compounds with diverse structural motifs. d-nb.inforesearchgate.net Researchers are exploring the formation of complex polynuclear clusters, including heterometallic systems where other metal ions are incorporated into the antimony-tartrate framework. mdpi.comacs.org These studies often employ advanced analytical techniques such as X-ray crystallography to elucidate the intricate three-dimensional structures of these compounds. d-nb.inforesearchgate.net
The unique structural features of antimonyl tartrates have led to their exploration in various cutting-edge applications. For instance, their chiral nature makes them interesting candidates for enantioselective processes. Furthermore, recent studies have demonstrated the potential of this compound derivatives in materials science. One notable application is the use of potassium this compound as an additive to stabilize wide-bandgap perovskites in solar cells, leading to enhanced efficiency and stability. There is also growing interest in the biological activities of these compounds, with research exploring their potential in inhibiting tumor angiogenesis. researchgate.net
Significance of this compound as a Versatile Precursor in Chemical Synthesis
A key driver of the renewed interest in this compound is its remarkable versatility as a precursor in the synthesis of a wide array of advanced materials. The tartrate ligand can be thermally decomposed or chemically displaced, allowing for the controlled formation of various antimony-containing products. This has positioned this compound as a valuable starting material in the fields of materials science and nanotechnology. researchgate.netrsc.org
One of the most prominent applications is in the synthesis of antimony oxide (Sb2O3) and antimony sulfide (B99878) (Sb2S3) nanoparticles and thin films. google.com By carefully controlling the reaction conditions, researchers can manipulate the size, morphology, and crystalline phase of the resulting materials, tailoring their properties for specific applications in electronics, catalysis, and sensing. For example, this compound has been used in the Pechini method for the preparation of ceramic powders. researchgate.net
Furthermore, this compound serves as a building block for the construction of complex coordination polymers and metal-organic frameworks (MOFs). The tartrate moiety can act as a bridging ligand, linking multiple antimony centers or coordinating to other metal ions to form extended one-, two-, or three-dimensional networks. researchgate.net This "building block" approach allows for the rational design of materials with desired topologies and functionalities, opening up possibilities for applications in gas storage, separation, and catalysis. The ability of the antimony tartrate dimer to decompose and rearrange into {Sb3(μ3-O)(tta)3} scaffolds, which can then capture other metal ions, is a particularly powerful tool in the synthesis of novel cluster-based structures. mdpi.com
Detailed Research Findings
Recent research has provided significant insights into the properties and applications of this compound. The following tables summarize key physicochemical properties and highlight its role as a precursor in the synthesis of various materials.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | K2Sb2(C4H2O6)2 · 3H2O | sciencemadness.org |
| Molecular Weight | 667.87 g/mol | sigmaaldrich.com |
| Appearance | White crystalline powder | sciencemadness.org |
| Melting Point | ≥300 °C | sigmaaldrich.com |
| Solubility in Water | 8.3 g/100 mL at 25 °C; 35.9 g/100 mL at 100 °C | google.com |
| Density | 2.6 g/cm³ | noaa.gov |
| Product Material | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Ceramic Powders | Pechini's Method | Antimony tartrate can be used as a substitute for antimony citrate (B86180), forming a polymeric structure suitable for the Pechini process. | researchgate.net |
| Antimony Sulfide (Sb2S3) Nanoparticles | Reaction with a sulfur source | Potassium antimony tartrate is a precursor for the preparation of medicinal antimony sulfide nano colloidal particles. | google.com |
| Heterometallic Transition-Metal–Oxo Clusters | Self-assembly in aqueous solution | The K2Sb2(l-tartrate)2 precursor can decompose and recombine to form chiral scaffolds for the construction of complex clusters. | acs.org |
| Stabilized Wide-Bandgap Perovskites | Additive in precursor solution | Antimony potassium tartrate suppresses non-radiative recombination and inhibits phase segregation in perovskite solar cells. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12544-35-3 |
|---|---|
Molecular Formula |
C8H4O12Sb2-2 |
Molecular Weight |
535.628 |
IUPAC Name |
antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2H,(H,7,8)(H,9,10);;/q2*-2;2*+3/p-4/t2*1-,2-;;/m11../s1 |
InChI Key |
JFVMOLRNQCNLCH-IWZZCOQPSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Synthetic Methodologies for Antimonyl Tartrate and Its Derivatives
Conventional Synthesis Routes of Antimonyl Tartrate Complexes
Conventional synthesis typically involves the reaction of antimony oxides or halides with tartaric acid or its salts under moderate conditions. These methods are often employed for the preparation of well-defined molecular species, such as potassium this compound.
The most common route to potassium this compound involves the reaction between antimony trioxide (Sb₂O₃) and potassium hydrogen tartrate (cream of tartar) in an aqueous medium. This reaction is typically carried out by heating the mixture to reflux for a period of 15 to 30 minutes, during which the antimony trioxide dissolves to form the desired complex salt sciencemadness.orgyoutube.com. The resulting solution is then filtered to remove any unreacted solids and cooled to induce crystallization of potassium this compound sciencemadness.orgyoutube.com. Variations of this method include using antimony trioxide with tartaric acid and potassium hydroxide (B78521) wikipedia.org, or antimony oxide with cream of tartar, followed by concentration and crystallization chemcess.com. A refined approach utilizes antimony acid sol, prepared separately, which reacts with potassium hydrogen tartrate in an aqueous solution. This method involves heating and stirring, followed by vacuum concentration and pH adjustment to yield high-purity potassium this compound google.com.
Sodium this compound can be prepared similarly, by boiling a solution of acid sodium tartrate with antimony trioxide until the oxide is largely dissolved. The product is then recovered by filtering the hot solution, adding alcohol, and cooling to crystallize the salt royalsocietypublishing.org. Historically, a compound with the composition 3Na₂C₄H₄O₆ + 2Sb(OH)₃ + 3H₂O was obtained by saturating tartaric acid with antimony trioxide and neutralizing with sodium carbonate royalsocietypublishing.org.
Antimony trioxide itself can be synthesized via hydrothermal methods using antimony potassium tartrate as a starting material, or it can be obtained through the thermal decomposition of antimony potassium tartrate researchgate.net. Antimony trioxide can also react with hydrochloric acid in the presence of tartaric acid, which acts as a reducing agent, to form antimony(III) chloride chemistrycool.com.
Antimony trichloride (B1173362) (SbCl₃) serves as another key precursor for the synthesis of antimony tartrate compounds. A common method involves reacting tartaric acid with antimony trichloride in deionized water at controlled temperatures (90-120°C) and reaction times (0.5-2 hours), typically with a molar ratio of tartaric acid to antimony trichloride between 0.9:1 and 1.1:1. The resulting solution is then concentrated to yield the antimony tartrate solid google.com. SbCl₃ readily dissolves in aqueous tartaric acid solutions rsc.org and can also be reacted with tartaric acid in solvents like dimethylformamide (DMF) to produce stabilized antimony-tartaric acid compounds, often stabilized by chloride anions google.com. SbCl₃ can also be dissolved in hydrochloric acid with the addition of tartaric acid dergipark.org.tr.
Advanced Synthesis Techniques for this compound-Based Materials
Beyond simple salts, this compound precursors are utilized in more advanced synthesis techniques to create nanostructured materials and complex inorganic frameworks.
Microwave irradiation offers a rapid and energy-efficient approach for synthesizing antimony-based nanostructures. For instance, antimony dendrites, composed of nanoflakes with sizes ranging from 20 to 40 nm, have been successfully synthesized using antimony sodium tartrate and zinc powder in an aqueous medium under microwave heating at 280 W for 30 minutes mdpi.comnju.edu.cn. Microwave irradiation is noted to significantly reduce reaction times, making the process highly efficient nju.edu.cncapes.gov.br. This technique has also been applied in solvothermal reactions involving antimony salts and tartrate precursors for the synthesis of various nanostructures acs.org.
Hydrothermal and solvothermal methods are employed to synthesize antimony-containing oxides and other inorganic materials using tartrate precursors. Antimony trioxide (Sb₂O₃) has been prepared via hydrothermal methods utilizing antimony potassium tartrate as a starting material researchgate.net. In the context of synthesizing antimony sulfide (B99878) (Sb₂S₃) thin films for solar cell applications, potassium antimony tartrate trihydrate is frequently used as the antimony source in hydrothermal processes nrel.govacs.orgnih.govresearchgate.netnih.gov. During these syntheses, the addition of sodium sulfite (B76179) can lead to the in-situ formation of Sb₂O₃ from potassium antimony tartrate due to a rise in pH acs.orgnih.gov. Furthermore, antimony-doped tin oxide (ATO) nanoparticles have been synthesized hydrothermally using antimony white and sodium hydrotartrate as a complexing agent researchgate.net. Antimonyl potassium tartrate has also been used as a precursor in the hydrothermal synthesis of complex phosphates, such as K₈Sb₈P₂O₂₉·8H₂O acs.org.
Synthesis of Heterometallic this compound Coordination Polymers and Clusters
This compound derivatives serve as versatile building blocks for constructing complex coordination polymers and clusters, often incorporating other metal ions. These structures exhibit diverse architectures, including infinite chains and discrete cluster units.
Seven types of complex metal antimony tartrates have been synthesized by slowly evaporating aqueous solutions containing potassium antimony tartrate and divalent metal nitrates or perchlorates. These syntheses result in compounds featuring infinite chains formed by linking antimony tartrate dimers with divalent metal ions, such as zinc (Zn²⁺) or magnesium (Mg²⁺) researchgate.netresearchgate.net. An example of such a structure is magnesium antimony tartrate perchlorate (B79767), Mg₂Sb₂(C₄H₂O₆)₂ (H₂O)₈₂·5H₂O researchgate.net.
The chiral cluster compound, dipotassium (B57713) bis(μ-tartrato)diantimony(III), K₂Sb₂L₂ (where H₄L is l-tartaric acid), acts as a secondary building unit. It reacts with lanthanide ions (e.g., La, Ce, Pr, and other Ln) to form homochiral coordination compounds with various dimensionalities, including 0D, 1D, and 2D structures acs.org. Potassium antimony tartrate is also a favored precursor for generating {Sb₃(μ₃-O)(tta)₃} scaffolds, which can then capture other metal ions to form cluster-based structures mdpi.com. Solvothermal reactions involving potassium antimony tartrate with transition metal ions like iron (Fe), cobalt (Co), and nickel (Ni) have yielded cluster-based compounds containing mixed-valence antimony (Sb(III, V)) mdpi.com.
Compound List
this compound
Potassium this compound
Sodium this compound
Antimony trioxide (Sb₂O₃)
Antimony pentoxide (Sb₂O₅)
Antimony trichloride (SbCl₃)
Potassium hydrogen tartrate
Acid sodium tartrate
Tartaric acid
Antimony sodium tartrate
Antimony acid sol
Antimony sulfide (Sb₂S₃)
Potassium antimony tartrate trihydrate
Antimony white
Sodium hydrotartrate
K₈Sb₈P₂O₂₉·8H₂O
Dipotassium bis(μ-tartrato)diantimony(III)
Lanthanide ions (La, Ce, Pr, Ln)
Magnesium antimony tartrate perchlorate
Iron-cobalt/nickel-antimony-oxo tartrate cluster-based compounds
Thallium antimony(III) tartrate
KSb₃O₅
K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆
KSbO₃
Antimony-doped tin oxide (ATO)
Preparation of Transition Metal this compound Cluster-Based Compounds
Transition metal this compound cluster-based compounds represent a significant area of research, focusing on the assembly of discrete molecular clusters incorporating antimony, tartrate ligands, and transition metals. These syntheses often employ solvothermal or aqueous solution evaporation methods.
One notable approach involves the use of a chiral precursor, such as dipotassium bis(μ-tartrato)diantimony(III) [K2Sb2(L-tartrate)2], which acts as a secondary building unit. This precursor can decompose and recombine to form chiral trimers, which then serve as scaffolds for constructing complex cluster architectures with transition metals like iron (Fe), manganese (Mn), vanadium (V), and chromium (Cr) acs.orgnih.govresearchgate.net. For instance, the reaction of this precursor with transition metal ions can yield homochiral heterometallic antimony(III)–tartrate transition-metal–oxo clusters. Examples include clusters with formulations such as Mn(H2O)6[Fe4Mn4Sb6(μ4-O)6(μ3-O)2(l-tartrate)6(H2O)8]·10.5H2O and [V4Mn5Sb6(μ4-O)6(μ3-O)2(l-tartrate)6(H2O)13]·9.5H2O acs.orgnih.gov.
Further research has explored the synthesis of cluster-based compounds featuring mixed-valence antimony (Sb(III, V)) alongside transition metals like cobalt (Co) and nickel (Ni) researchgate.netmdpi.com. These compounds, synthesized via solvothermal reactions, can exhibit bilayer or monolayer sandwich-type cluster configurations. For example, (H3O)(Me2NH2)[M(H2O)6]2[FeII2SbIII12(μ4-O)3(μ3-O)8(tta)6]·6H2O (where M = Co or Ni) represents a bilayer sandwich structure, while compounds like H5/3[Co2.5FeII4/3FeIII3(H2O)13SbV1/3FeIII2/3(μ4-O)2(μ3-O)4SbIII6(μ3-O)2(tta)6]·2H2O feature monolayer sandwich structures with co-occupied centers of [FexSbV1-x] researchgate.netmdpi.com. These studies highlight the ability to tune the cluster architecture by varying the transition metal ions and the oxidation state of antimony.
Formation of Polymeric Networks with Diverse Metal Cations (e.g., Ag(I), Zn, Mg, Li, La, Ce, Nd)
This compound dimers also serve as effective building blocks for constructing extended polymeric networks with a wide range of metal cations, including alkali metals, alkaline earth metals, silver, and lanthanides. These syntheses typically involve the slow evaporation of aqueous solutions containing potassium antimony tartrate and the respective metal salts.
Silver(I) Complexes: The silver(I) complex with antimony(III)(+)-tartrate has been synthesized and structurally characterized. The repeating unit can be described as an unusual complex tetramer with the formula [Ag4Sb4(C4H2O6)4(H2O)4], which extends into a complex polymer network structure via silver ions and tartrate oxygens researchgate.net.
Zinc (Zn) and Magnesium (Mg) Complexes: Seven complex metal antimony tartrates have been synthesized, containing infinite chains formed by linking antimony tartrate dimers with divalent metal ions. These include compounds with zinc and magnesium. For instance, new types of chains with alternating single and double bridging cations have been observed in these systems researchgate.netresearchgate.net. A specific magnesium antimony tartrate perchlorate, Mg2Sb2(C4H2O6)2(H2O)82·5H2O, has been synthesized and exhibits reversible structural phase transitions researchgate.net.
Lithium (Li), Lanthanum (La), Cerium (Ce), and Neodymium (Nd) Complexes: Four complex metal antimony tartrates have been synthesized, forming infinite layers by linking antimony tartrate dimers with Li, La, Ce, or Nd ions through M–O bonds researchgate.netresearchgate.net. The compound KLi[Sb2(C4H2O6)2]·4H2O, for example, features homochiral layers constructed by linking antimony tartrate dimers through LiO4 tetrahedra researchgate.netresearchgate.net. Dehydration of the lanthanide compounds (La and Ce) at elevated temperatures can lead to new layered structures via single-crystal to single-crystal transformations researchgate.netresearchgate.net. Furthermore, lanthanide ions have been reacted with the antimony tartrate secondary building unit to yield three series of homochiral coordination compounds, including 0D, 1D, and 2D structures, with formulations like [La(H2L)(H2O)4]2[Sb2L2]·7H2O (0D-La) and Ln(Sb2L2)(H2O)5(NO3)·H2O (1D-Ln) for Ln = La–Lu (excluding Pm) acs.org. These studies demonstrate the formation of extensive homochiral frameworks for the entire lanthanide series acs.org.
Structural Elucidation and Crystallography of Antimonyl Tartrate Systems
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as a cornerstone technique for the precise determination of the three-dimensional atomic arrangement within antimonyl tartrate crystals. This method has been instrumental in elucidating the fundamental structural motifs and understanding the nature of chemical bonding in these complex systems.
Determination of Crystal Systems and Space Groups
Crystallographic analyses have revealed that this compound complexes can crystallize in various crystal systems and space groups, largely dependent on the counter-ions and crystallization conditions. A notable example is dipotassium (B57713) di-μ-d-tartrato(4)-bis(antimonate(III)) trihydrate, commonly known as tartar emetic, which crystallizes in the orthorhombic space group C222₁. researchgate.netscientificlabs.co.uksigmaaldrich.comscientificlabs.ie The unit cell dimensions for this compound have been determined to be a = 11.192(2) Å, b = 11.696(3) Å, and c = 25.932(5) Å. researchgate.netscientificlabs.co.uksigmaaldrich.comscientificlabs.ie
Other this compound derivatives exhibit different symmetries. For instance, single crystals of antimony potassium tartrate grown from an aqueous solution by a slow evaporation technique were found to belong to the orthorhombic crystal system with the space group Pca21. researchgate.net The versatility of the this compound unit is further highlighted by the formation of complexes with various metals, leading to different crystal structures. A silver(I) complex with antimony(III)(+)-tartrate crystallizes in the orthorhombic space group P2₁2₁2₁, while a strontium-containing complex, Sr[Sb₂{(+)-C₄H₂O₆}₂]·2H₂O, adopts the hexagonal space group P6₄. researchgate.net A magnesium antimony tartrate perchlorate (B79767) complex undergoes temperature-dependent phase transitions, exhibiting orthorhombic (P2₁2₁2) and monoclinic (P2₁) space groups at different temperatures. researchgate.net
Table 1: Crystallographic Data for Various this compound Systems
| Compound | Crystal System | Space Group | Reference |
| K₂[Sb₂(d-C₄H₂O₆)₂]·3H₂O | Orthorhombic | C222₁ | researchgate.netscientificlabs.co.uk |
| Antimony Potassium Tartrate | Orthorhombic | Pca21 | researchgate.net |
| [Ag₄Sb₄(C₄H₂O₆)₄(H₂O)₄] | Orthorhombic | P2₁2₁2₁ | researchgate.net |
| Sr[Sb₂{(+)-C₄H₂O₆}₂]·2H₂O | Hexagonal | P6₄ | researchgate.net |
| Mg₂Sb₂(C₄H₂O₆)₂(H₂O)₈₂·5H₂O (Phase I, 298 K) | Orthorhombic | P2₁2₁2 | researchgate.net |
| Mg₂Sb₂(C₄H₂O₆)₂(H₂O)₈₂·5H₂O (Phase II, 153 K) | Monoclinic | P2₁ | researchgate.net |
Analysis of Metal-Oxygen Coordination Environments in Complex Structures
The anionic antimony tartrate dimer, with its available oxygen atoms, readily coordinates to other metal cations, leading to a vast array of complex structures with diverse metal-oxygen coordination environments. researchgate.net In these structures, the antimony tartrate dimer acts as a metalloligand. For instance, crystal structures of complexes containing Li, La, Ce, or Nd show infinite layers formed by the linking of these dimers through M-O bonds. researchgate.net Similarly, complexes with divalent metal ions like Zn²⁺ and Mg²⁺ form infinite chains. researchgate.net
In the silver(I) complex, [Ag₄Sb₄(C₄H₂O₆)₄(H₂O)₄], the coordination environments of the silver ions are notably varied, with two silver atoms being four-coordinate, one five-coordinate, and another six-coordinate, with Ag-O bond distances ranging from 2.156 to 2.666 Å. researchgate.net The antimony ions in this structure maintain their classical four-coordinate geometry within the dimer. researchgate.net In contrast, a sodium-antimony citrate (B86180) complex, which shares similarities with tartrate complexes, features antimony bonded to two oxygen atoms from two different citrate residues in a pseudo-trigonal-bipyramidal four-coordination. capes.gov.br These examples underscore the flexibility of the this compound framework in accommodating different metal ions, resulting in a rich variety of coordination geometries and extended solid-state architectures.
Powder X-ray Diffraction Characterization of Polycrystalline this compound Materials
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline this compound materials. researchgate.net Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on powdered samples, making it suitable for routine phase identification and analysis of bulk materials. xrpd.eu The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. ictp.it
PXRD studies have been used to confirm the formation of antimony potassium tartrate crystals and to monitor the structural changes that occur during thermal decomposition. researchgate.net For example, the calcination of potassium-antimony tartrate trihydrate at temperatures from 300 to 800 °C leads to the formation of various potassium and antimony mixed oxides, with the resulting structures being identified by their characteristic PXRD patterns. researchgate.net Furthermore, PXRD is employed to characterize novel materials derived from this compound precursors, such as Sb₂O₃ octahedron microcrystals and mixed metal tartrate complexes, confirming their crystalline nature. researchgate.netnih.gov The analysis of PXRD patterns can also provide information about the crystallinity of a sample; for instance, it can distinguish between crystalline and amorphous materials. xrpd.eu
Neutron Diffraction Techniques for Locating Light Atoms and Unshared Electron Pairs
Neutron diffraction offers a complementary technique to X-ray diffraction for the structural analysis of this compound systems. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms like antimony. researchgate.net
The crystal structure of dipotassium di-μ-d-tartrato(4)-bis(antimonate(III)) trihydrate (tartar emetic) has been reinvestigated using both three-dimensional X-ray and white radiation neutron diffraction techniques. researchgate.netscientificlabs.co.uksigmaaldrich.comscientificlabs.ie This dual approach allowed for a more precise determination of the positions of all atoms, including those of the hydrogen atoms in the water molecules and hydroxyl groups. Furthermore, neutron diffraction is sensitive to the presence of unshared electron pairs, providing valuable information about the stereochemically active lone pair on the antimony(III) ion, which influences its coordination geometry. researchgate.net
Advanced Microscopic Characterization of this compound-Derived Architectures
For example, SEM has been used to study the products obtained from the thermal decomposition of antimony potassium tartrate. researchgate.net The morphology of the resulting material was observed to change with the calcination temperature, from irregular crystallites at 60 °C to a dense structure at 300 °C, and further transformations at 500 °C and 800 °C. researchgate.net In another study, a solution-phase synthesis route using antimony potassium tartrate as a starting material yielded Sb₂O₃ octahedron microcrystals, whose morphology was characterized by SEM. researchgate.net These microscopic investigations are crucial for understanding the relationship between synthesis conditions and the resulting material architecture, which can in turn influence its properties and potential applications.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microcrystal Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of materials. azooptics.com In the context of this compound, it is frequently employed to characterize the products synthesized using potassium this compound as a precursor for antimony.
Researchers have utilized SEM to study antimony sulfide (B99878) (Sb₂S₃) thin films prepared via hydrothermal deposition using potassium this compound and sodium thiosulfate. dergipark.org.tr Top-view SEM images consistently showed the presence of spherical particles on the surface of the Sb₂S₃ samples. dergipark.org.tr The concentration of the precursors in the solution was found to have a strong correlation with the resulting film characteristics, including morphology. dergipark.org.tr Cross-sectional SEM analysis confirmed the formation of compact and continuous films, with thicknesses varying based on precursor concentration and post-deposition annealing. dergipark.org.tr For instance, as-grown films had thicknesses of 1200 nm, 885 nm, and 835 nm, which were reduced upon annealing due to densification. dergipark.org.tr
In another study, SEM was used to observe the morphology of nest-shaped antimony(III) oxide (Sb₂O₃) micro/nanostructures synthesized via a wet chemical method with potassium this compound as the antimony source. rsc.org The analysis revealed that reaction parameters such as the concentration of the surfactant DDAB and urea (B33335) significantly influenced the final morphologies and sizes of the Sb₂O₃ products. rsc.org Similarly, the synthesis of Sb₂O₃ octahedron microcrystals from antimony potassium tartrate was characterized by SEM, confirming the distinct octahedral shape of the crystals. researchgate.net
The table below summarizes findings from SEM analyses on materials derived from this compound.
| Material Synthesized | Precursors | SEM Findings | Reference |
| Antimony Sulfide (Sb₂S₃) | Potassium this compound, Sodium thiosulfate | Formation of continuous films with spherical surface particles. Film thickness is dependent on precursor concentration and annealing. | dergipark.org.tr |
| Antimony Oxide (Sb₂O₃) | Potassium this compound, Urea, DDAB | Formation of nest-shaped micro/nanostructures. Morphology is controlled by reactant concentrations. | rsc.org |
| Antimony Oxide (Sb₂O₃) | Antimony potassium tartrate, NH₃·H₂O | Formation of well-defined octahedron microcrystals. | researchgate.net |
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the detailed analysis of the internal structure, size, and shape of nanomaterials. numberanalytics.com When combined with Selected Area Electron Diffraction (SAED), it provides crucial crystallographic information, such as crystal structure and orientation. numberanalytics.com
These techniques have been instrumental in characterizing one-dimensional (1D) nanostructures synthesized using potassium this compound. In the solvothermal synthesis of antimony selenide (B1212193) (Sb₂Se₃) nanowires, high-resolution TEM (HRTEM) and SAED were used to confirm that the nanowires were single-crystalline and had a preferred growth direction of researchgate.net. osti.gov Another study on Sb₂Se₃ nanowires used SAED to index the crystal planes, confirming a rectangular cross-section with lateral planes indexed as (-110) and (110) based on a SAED pattern from the osti.gov zone axis. rsc.org
Similarly, the analysis of antimony sulfide (Sb₂S₃) nanostructures synthesized from potassium antimony tartrate and thioacetamide (B46855) was performed using TEM and SAED. researchgate.net In a detailed study of individual antimony (Sb) nanowires synthesized by electrodeposition, TEM analysis showed them to be single crystals with homogeneous cylindrical shapes. researchgate.net However, TEM also revealed a distribution of wire diameters and a surface roughness of a few nanometers. researchgate.net Chemical analysis using techniques associated with TEM confirmed the purity of the Sb nanowires but also identified a thin oxidized layer (≤2 nm) surrounding them. researchgate.net
The table below presents key findings from TEM and SAED studies on nanostructures synthesized using this compound precursors.
| Nanostructure | Synthesis Method | TEM/SAED Findings | Reference |
| Sb₂Se₃ Nanowires | Solvothermal | Single-crystalline with a preferred researchgate.net growth direction. | osti.gov |
| Sb₂Se₃ Nanowires | Hydrothermal | Rectangular cross-section with (-110) and (110) lateral planes; growth along osti.gov zone axis. | rsc.org |
| Sb Nanowires | Electrodeposition | Homogeneous, single-crystal cylindrical shape; presence of a thin (≤2 nm) surface oxide layer. | researchgate.net |
| Sb₂O₃ Micro/Nanostructures | Wet Chemical | Confirmed crystalline phase of synthesized nest-shaped structures. | rsc.org |
Studies on Polymorphism and Structural Phase Transitions in this compound Complexes
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science. Structural phase transitions, the transformation from one polymorph to another due to changes in temperature or pressure, can significantly alter a material's properties.
Research into complex metal antimony tartrates has revealed the formation of diverse and intricate structures. In one study, several complex metal antimony tartrates were synthesized by slowly evaporating aqueous solutions of potassium antimony tartrate with various metal salts (M = Li, La, Ce, Nd). researchgate.net The resulting crystal structures all contained infinite layers formed by linking antimony tartrate dimers with M–O bonds. researchgate.net Significantly, the dehydration of the lanthanum (La) and cerium (Ce) compounds at elevated temperatures induced single-crystal to single-crystal transformations, leading to new layered structures. researchgate.net This demonstrates a clear structural phase transition within these this compound complexes.
While direct studies on the polymorphism of simple this compound salts are less common, related research on coordination complexes provides insight. For example, studies on dinuclear cage-core oxo-clusters of cobalt and nickel have shown them to be supported by Sb(III) tartrate scaffolds, highlighting the structural diversity enabled by the tartrate ligand in forming complex assemblies. acs.org The crystal structure of l-tris(1,10-phenanthroline)iron(II) bis(antimony(III) d-tartrate) octahydrate has also been determined, showing a complex arrangement where the [Sb₂(d-tart)₂]²⁻ ion's configuration is consistent with previous determinations.
These studies underscore the rich structural chemistry of this compound systems, characterized by the formation of dimers, chains, and layers, with the potential for structural phase transitions driven by external stimuli like temperature. researchgate.net
Coordination Chemistry and Mechanistic Insights of Antimonyl Tartrate Reactivity
Ligand Coordination Modes and Denticity of Tartrate in Antimony(III) Complexes
The tartrate ligand, with its multiple hydroxyl and carboxyl groups, can adopt various coordination modes, acting as a versatile chelating agent for metal ions. In the context of antimony(III) complexes, the tartrate ion typically exhibits a tetradentate bridging behavior, leading to the formation of stable dimeric structures.
The denticity of the tartrate ligand in these complexes is effectively four, as it bridges the two antimony centers, with each antimony being chelated by two oxygen atoms from the same ligand. This arrangement contributes to the high stability of the resulting dimeric structure.
Formation, Stability, and Reactivity of Antimonyl Tartrate Dimers in Solution
In aqueous solutions, this compound predominantly exists as the stable binuclear tartrato(4-)-metal-bridged complex, [Sb₂(C₄H₂O₆)₂]²⁻. sciencemadness.org The formation of this dimer is a key feature of the solution chemistry of this compound. The stability of this dimeric structure is attributed to the chelate effect and the bridging nature of the tartrate ligands, which creates a thermodynamically favorable arrangement.
The reactivity of this dimer in solution is influenced by factors such as pH. In aqueous solutions, the dianionic dimer [Sb₂(D,L-tartrate)₂]²⁻ can exist in equilibrium with its protonated monoanionic form, {[Sb₂(D,L-tartrate)₂][H]}⁻. This equilibrium is crucial as the protonation state of the complex significantly impacts its chemical behavior, particularly its ability to engage in chiral discrimination.
Chiral Discrimination and Enantioselective Binding Phenomena
This compound complexes, being chiral themselves due to the use of chiral tartaric acid, have demonstrated significant utility as chiral selectors in analytical separations. Their ability to discriminate between enantiomers is a subject of detailed mechanistic study.
Recent studies have revealed a remarkable phenomenon of proton-assisted enantioselective binding in this compound systems. wikipedia.orgresearchgate.net It has been shown that the dianionic form of the this compound dimer, [Sb₂(D,L-tartrate)₂]²⁻, exhibits no significant enantiomeric discrimination. wikipedia.orgresearchgate.net However, upon protonation to form the monoanionic species, {[Sb₂(D,L-tartrate)₂][H]}⁻, a pronounced enantioselectivity is observed in the binding of chiral molecules, such as amino acids. wikipedia.orgresearchgate.net
Table 1: Enantioselective Binding of Leucine (B10760876) Enantiomers by Antimony(III)-D-tartrate
| Complex Ion Form | Enantiomer of Leucine | Observation |
| Dianionic [Sb₂(D-tartrate)₂]²⁻ | D-Leucine and L-Leucine | No significant enantioselective binding |
| Monoanionic {[Sb₂(D-tartrate)₂][H]}⁻ | D-Leucine and L-Leucine | Significant enantioselective binding |
This table is a representation of findings from ESI-MS experiments. wikipedia.orgresearchgate.net
Ligand Exchange and Substitution Reaction Pathways
Ligand exchange or substitution reactions are fundamental to the reactivity of coordination complexes. In the context of this compound, such reactions would involve the replacement of the tartrate ligand or solvent molecules in the coordination sphere of the antimony(III) ion by other ligands present in the solution.
While specific kinetic and mechanistic studies on ligand exchange involving the this compound dimer are not extensively documented in the reviewed literature, general principles of coordination chemistry suggest that such reactions would likely proceed through either a dissociative or an associative mechanism. A dissociative pathway would involve the initial breaking of an antimony-oxygen bond, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative pathway would involve the formation of a higher-coordinate intermediate, followed by the departure of the leaving group. The stereochemically active lone pair on the antimony(III) ion could play a significant role in influencing the preferred reaction pathway.
Redox Reactions Involving this compound and its Metal Complexes
The antimony in this compound is in the +3 oxidation state, which can be oxidized to the +5 state. This redox activity is central to some of its biological and analytical applications.
Potassium this compound has been shown to induce apoptosis in certain cancer cell lines. This process is associated with an increase in cellular production of reactive oxygen species (ROS), indicating that the this compound complex participates in cellular redox reactions. The toxicity of the compound is modulated by the cellular redox status, being enhanced by pro-oxidants and diminished by antioxidants. This suggests a mechanism where the Sb(III) in the complex may interact with biological thiols or other reducing agents, leading to the generation of ROS and subsequent oxidative stress.
In the field of electrochemistry, the redox properties of antimony are utilized in the formation of antimony film electrodes for the detection of heavy metals. These electrodes can be prepared in situ from a solution containing Sb(III) ions complexed with tartrate. The performance of these electrodes in anodic stripping voltammetry is dependent on the redox cycling of the target analytes and the antimony film itself.
Kinetic Investigations of this compound in Chemical Processes
This compound complexes are notable for their significant role in various chemical processes, particularly in analytical chemistry and redox reactions. The kinetic behavior of these compounds provides crucial insights into reaction mechanisms, catalytic activity, and the factors influencing reaction rates. This section explores the kinetic investigations of this compound, focusing on its influence on molybdate (B1676688) reduction, its catalytic effects in analytical systems, and its involvement in induced oxidation reactions.
Influence of this compound on Molybdate Reduction Kinetics (e.g., Molybdenum Blue Reaction)
This compound, commonly in the form of potassium this compound (PAT), plays a critical role in the widely used molybdenum blue method for the spectrophotometric determination of orthophosphate. researchgate.netsigmaaldrich.com The reaction involves two main steps: the formation of a phosphomolybdate complex (a Keggin ion) and its subsequent reduction to the intensely colored phosphomolybdenum blue species. researchgate.net While various reducing agents like ascorbic acid or stannous chloride can be used, the reduction of the 12-molybdophosphoric acid (12-MPA) with a weak reductant like ascorbic acid is slow. researchgate.net
Potassium this compound is introduced to accelerate this reduction process and to stabilize the resulting blue color. researchgate.net It functions as a catalyst, increasing the rate of color development. uncst.go.ugpbworks.com The mechanism involves the incorporation of antimony into the phosphomolybdate complex, forming an antimony-phospho-molybdate complex. epa.govumass.edu This ternary heteropoly acid is more readily reduced than the simple phosphomolybdic acid.
Kinetic studies have shown that the rate of formation of the phosphoantimonylmolybdenum blue complex is dependent on the concentrations of several reagents, including molybdate, acid, and this compound itself. The rate of the molybdenum blue formation is proportional to the concentration of orthophosphate, which serves as a catalyst in the reduction of molybdenum. researchgate.net The presence of this compound enhances the initial rate of this reaction. Investigations into the effect of antimony concentration on the reaction kinetics have shown a direct relationship between the amount of catalyst and the rate of product formation up to a certain concentration. uncst.go.ugresearchgate.net
For instance, one study investigating the effect of varying volumes of an ammonium (B1175870) molybdate-potassium this compound (AM-PAT) solution found that the absorbance of the resulting molybdenum blue complex increased with the volume of the AM-PAT solution, reaching a maximum at a specific concentration. This indicates that the catalyst concentration is a key factor in optimizing the reaction kinetics for analytical sensitivity. uncst.go.ug
Table 1: Effect of Ammonium Molybdate-Potassium this compound (AM-PAT) Solution Volume on Molybdenum Blue Formation
| Volume of AM-PAT Solution (mL) | Resulting Molar Concentration of Ammonium Molybdate | Resulting Molar Concentration of Antimonyl Potassium Tartrate | Observation |
|---|---|---|---|
| 2 - 5 | Increasing | Increasing | Absorbance values increase with increasing volume of AM-PAT. uncst.go.ug |
| 6 | 6.473 x 10⁻³ M | 6.1552 x 10⁻⁴ M | Maximum absorbance achieved, indicating optimal catalyst concentration for the reaction conditions. uncst.go.ug |
This table is generated based on findings reported in a study on the spectrophotometric determination of orthophosphate. uncst.go.ug The specific absorbance values are not provided in the source.
Catalytic Effects and Reaction Order Determination in Analytical Systems
The primary role of this compound in the molybdenum blue reaction is catalytic. pbworks.com It provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The formation of the antimony-phospho-molybdate complex is a key step in this catalytic cycle. epa.govumass.edu This complex is then reduced by ascorbic acid to form the stable, intensely colored molybdenum blue product. sigmaaldrich.comepa.gov The addition of antimony potassium tartrate is crucial for achieving rapid color formation, which is essential for analytical methods, particularly in automated and flow-based systems. pbworks.complymouth.ac.uk
Determining the reaction order with respect to each reactant, including this compound, is fundamental to understanding the reaction mechanism. While detailed kinetic studies determining the specific reaction order for this compound are complex due to the multi-step nature of the reaction, empirical data clearly demonstrates its catalytic effect. The rate of the reaction, and thus the intensity of the color developed, shows a dependence on the concentration of this compound up to a saturation point. uncst.go.ugresearchgate.net
Orthophosphate + Molybdate (in acid) → Phosphomolybdic Acid sigmaaldrich.com
Phosphomolybdic Acid + this compound → Antimony-Phospho-molybdate Complex epa.govumass.edu
Antimony-Phospho-molybdate Complex + Ascorbic Acid (reductant) → Molybdenum Blue sigmaaldrich.comepa.gov
The catalytic efficiency is influenced by factors such as pH and the concentration of other reagents like molybdate and the reducing agent. ntu.edu.tw The optimal conditions are those that maximize the formation of the ternary complex and its subsequent reduction.
Studies on Induced Oxidation in Tartrate-Containing Redox Systems
This compound participates in redox systems where the tartrate ligand or the antimony(III) center can be involved in oxidation-reduction reactions. An induced reaction occurs when a slow reaction between two substances is accelerated by the presence of a third substance, which acts as an "inductor."
Studies have shown that in certain redox systems, the tartrate moiety can undergo induced oxidation. For example, research on the reaction between As(III) and Cr(VI) found that the presence of tartaric acid led to a catalytic rate enhancement, indicating an induced oxidation of the tartaric acid. dtic.mil Although this study did not directly use this compound, it highlights the potential for the tartrate ligand to be oxidized in the presence of strong oxidizing agents and a suitable metal ion. The reaction between Cr(VI) and antimony tartrate itself was observed to be extremely rapid, with evidence suggesting an induced oxidation of tartaric acid. dtic.mil
Furthermore, the antimony(III) in the this compound complex is susceptible to oxidation. Microbial studies have demonstrated that certain bacteria can oxidize Sb(III) from potassium this compound to Sb(V), using either oxygen or nitrate (B79036) as the terminal electron acceptor. nih.gov Chemical kinetic studies on the oxidation of Sb(III) by hydrogen peroxide have also been conducted, revealing that the reaction rate is dependent on factors such as pH and the concentrations of the reactants. nih.gov These studies confirm that the antimony center in a tartrate complex remains redox-active and can participate in oxidation reactions. This reactivity is relevant in environmental chemistry, where the oxidation state of antimony affects its mobility and toxicity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₄H₄KO₇Sb (Potassium form) |
| Potassium this compound | K(SbO)C₄H₄O₆ |
| Molybdate | MoO₄²⁻ |
| Molybdenum Blue | A class of polymolybdates of mixed valence |
| Orthophosphate | PO₄³⁻ |
| Phosphomolybdic acid | H₃[P(Mo₃O₁₀)₄] |
| Ascorbic acid | C₆H₈O₆ |
| Stannous chloride | SnCl₂ |
| 12-molybdophosphoric acid | H₃PMo₁₂O₄₀ |
| Antimony-phospho-molybdate | A complex containing Sb, P, and Mo |
| Ammonium molybdate | (NH₄)₆Mo₇O₂₄ |
| Arsenic(III) | As(III) |
| Chromium(VI) | Cr(VI) |
| Antimony(III) | Sb(III) |
| Antimony(V) | Sb(V) |
| Hydrogen peroxide | H₂O₂ |
Spectroscopic and Advanced Analytical Investigations of Antimonyl Tartrate
Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups and elucidating molecular structure by analyzing vibrational modes. IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecules to vibrate, such as stretching and bending of chemical bonds. Each functional group possesses characteristic vibrational frequencies that act as a molecular fingerprint utdallas.eduufl.edututorchase.comtanta.edu.eglibretexts.org. Raman spectroscopy, conversely, relies on inelastic scattering of light, providing complementary information about molecular vibrations researchgate.net.
While specific detailed vibrational assignments for antimonyl tartrate are not extensively detailed in the provided search results, studies on related tartrate compounds and antimony complexes indicate the presence of characteristic functional groups. For instance, research on antimony potassium tartrate (APT) and other metal tartrates has utilized Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of functional groups and the nature of bonds within the material researchgate.netresearchgate.netidexlab.comresearchgate.net. These studies typically observe bands corresponding to C-H, C-O, and O-H stretching and bending modes, as well as specific Sb-O vibrations, which are indicative of the coordination environment around the antimony center idexlab.com. Raman spectroscopy has also been employed to study vibrational modes in tartrate complexes, aiding in the assignment of specific lattice and internal vibrations researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes electronic transitions within molecules, providing insights into their optical properties, such as absorption characteristics and band gaps.
Optical Transmission Studies of this compound Single Crystals
Studies on single crystals of antimony tartrate derivatives have explored their optical transmission properties. For example, antimony potassium tartrate l-alanine (B1666807) potassium chloride single crystals were found to be transparent from 190 to 1100 nm researchgate.net. Another study on polar tetragonal thallium antimony(III) tartrate dihydrate reported that the crystals allow for type I phase matching for laser wavelengths ≥ 1.0103 μm, indicating specific optical transmission characteristics relevant for nonlinear optical applications d-nb.info. Similarly, lead antimony tartrate dihydrate crystals were found to be optically active and suitable for nonlinear optical applications researchgate.net.
UV-Vis Diffuse Reflectance Spectroscopy for Optical Absorption Properties
Diffuse Reflectance Spectroscopy (DRS) is employed to study the optical absorption properties of materials that are not transparent, such as powders or opaque solids. This technique measures the light reflected from a sample surface rather than transmitted light azonano.com.
Research on antimony-containing compounds, including some tartrate complexes, has utilized DRS to determine optical band gaps. For instance, in a study of cobalt/nickel-iron-antimony(III, V)-oxo tartrate cluster-based compounds, solid-state UV-Vis diffuse reflectance measurements were performed, yielding band gaps ranging from 2.29 eV to 2.69 eV mdpi.com. These values are consistent with the observed colors of the compounds and suggest potential applications in optoelectronics. Another study on a related hybrid compound, [C10H10N2]2(SbCl4)2·2Cl, using DRS, determined an indirect band gap of approximately 2.28 eV and a high Urbach energy of 578 meV, indicating a significant density of localized states nih.gov. The extinction coefficient, derived from DRS, highlighted the material's efficiency in absorbing incident light, with peaks observed in the UV region and at around 538 nm, correlating with electronic transitions nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. Studies on antimony(III)-tartrate complexes have utilized NMR to investigate their behavior in aqueous solutions. For example, 13C NMR spectroscopy has been used to study the stereochemistries of sodium salts of anionic complexes of tartrate with arsenic(III) and antimony(III). These studies revealed that the compounds containing (±)-tartrate, threo-monomethyltartrate, and (±)-dimethyltartrate are binuclear in solution, with specific forms being more stable than others researchgate.net. Theoretical calculations and NMR experiments have also suggested the existence of a metal-oxygen-bridged isomeric form for antimony(III)-l-tartrate that co-exists in solution with its crystallographically determined structure researchgate.net. NMR spectroscopy has also been instrumental in establishing the molecular structure of related tartrate compounds researchgate.netresearchgate.net.
Mass Spectrometry Techniques (e.g., ESI-MS) for Investigating Molecular Recognition
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been employed to investigate the molecular recognition capabilities of antimonyl tartrates. These studies focus on how antimonyl tartrates interact with other chiral molecules, such as amino acids.
Research has shown that antimony(III)-D- and -L-tartrate complexes exhibit proton-assisted enantioselective molecular recognition phenomena when analyzed by negative ion mode ESI-MS nih.govacs.org. The studies suggest that the chiral recognition capacity is dependent on the protonation state of the tartrate ligand; the dianionic form did not show enantiomeric discrimination, while the protonated monoanionic form did nih.govacs.org. This disparity was clearly revealed through ESI-MS and tandem mass spectrometry experiments, highlighting the technique's utility in understanding the mechanisms of chiral resolution nih.govacs.org. Furthermore, ESI-MS has been used to study the association between antimony potassium tartrate and cobalt(III) complexes, detecting weak intermolecular associations that differ based on the optical isomers of the cobalt complex idexlab.comacs.org. These findings underscore the potential of ESI-MS for chiral recognition studies using this compound as an external chiral standard acs.org.
Advanced Analytical Methodologies for Antimony Speciation and Quantification
Advanced analytical techniques are essential for determining the different oxidation states (speciation) and quantifying antimony in various matrices. Hydride Generation (HG) coupled with atomic spectrometric techniques is a common strategy for antimony speciation researchgate.netscielo.br.
High-Performance Liquid Chromatography (HPLC) coupled with detection methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), or Atomic Fluorescence Spectrometry (AFS) are widely used for antimony speciation researchgate.netscielo.brpan.pl. For instance, HPLC coupled with HG-AFS has been used for the selective determination of Sb(III) and Sb(V) scielo.br. Methods often involve selective complexation of antimony species or selective hydride generation. For example, in the speciation of Sb(III) and Sb(V), the selective complexation of Sb(III) allows for the formation of stibine (B1205547) without interference from Sb(V) under optimized conditions scielo.br.
Quantitative analysis of antimony species in complex matrices often requires careful sample preparation to avoid altering the oxidation states dtu.dk. Techniques like HPLC-ICP-MS can achieve quantitative redox speciation analysis, with mobile phases often containing chelating ligands such as EDTA, phthalic acid, or tartrate to facilitate separation pan.pldtu.dk. For example, a mixture of ammonium (B1175870) tartrate and methanol (B129727) was used as a mobile phase for the separation of Sb(III), Sb(V), and trimethylstibine species using HPLC-ICP-MS pan.pl.
The quantification of total antimony after speciation analysis is typically achieved after a reduction step, converting Sb(V) to Sb(III), followed by detection using techniques like ICP-MS or AAS researchgate.netuchile.cl. The choice of reducing agents and extraction procedures is critical for accurate speciation researchgate.netuchile.cl.
Compound List:
this compound
Antimony(III)-D,L-tartrate
Antimony(III)-L-tartrate
Antimony potassium tartrate
Antimony potassium tartrate trihydrate
Antimony(III) halide
Antimony(III)-tartrate
Antimony(III)-L-tartrate
Antimony potassium tartrate l-alanine potassium chloride
Antimony(III) tartrate
Antimony(III) tartrate dihydrate
Antimony(III)-tartrate cluster
Antimony(III) tartrate dimer
Antimony(III) tartrate complex
Antimony(III) tartrate perchlorate (B79767)
Antimony(III) tartrate salts
Antimony sesquioxide (Sb2O3)
Antimony(III)
Antimony(V)
Antimony
Arsenic(III)
Arsenic
Barium antimony tartrate trihydrate
Bismuth
Calcium antimony tartrate dihydrate
Calcium tartrate
Cerium
Cobalt(III) complexes
Cobalt/nickel-iron-antimony(III, V)-oxo tartrate cluster
Copper mining activities
Didymium
Ethylenediamine (B42938) cobalt(III) complexes
Formaldehyde
Holmium
Hydrogen
Inorganic antimony
Iodide
KDP
Potassium antimony tartrate
Potassium tartrate hemihydrate (PTH)
Lead antimony tartrate dihydrate
Leucine (B10760876) enantiomeric isotopomers
Lithium nitrate (B79036)
L-alanine
L-alanine potassium chloride
L-alaninate ethylenediamine cobalt(III) complexes
Magnesium antimony tartrate perchlorate
Methanol
Methylene blue (MB)
Neodymium
Nitrates
NLO
Octahedrons
Organic dyes
Oxalic acid
Pentavalent antimonies
Perchlorates
Phthalic acid
Praseodymium
Propylene glycol
Rochelle salt
Rubidium hydrogen tartrate
Sambucus nigra L.
Silver nanoparticles
Sodium potassium tartrate
Sodium salts
Strontium antimony tartrate dihydrate
Thallium antimony(III) tartrate dihydrate
Thiourea
Titanium tartrate
Trivalent arsenic
Trivalent chromium (Cr3+)
Ultraviolet radiation
Water
Zinc
[C10H10N2]2(SbCl4)2·2Cl
[Co(L-ala)2(en)]+
[Sb2(C4H2O6)2]2−
[Sb2(C4H2O6)2]·2H2O
KLi[Sb2(C4H2O6)2]·4H2O
Mg[Sb3((+)C4H2O6)2((+)C4H4O6)((+)C4H5O6)]·11H2O
Pb[Sb2((+)C4H2O6)2]·2H2O
Sr[Sb2((+)C4H2O6)2]·2H2O
Tl2[Sb2((+)C4H2O6)2]·2H2O
TlSbT
MgSbT
SbMe3
Sb(III)
Sb(V)
SbCl3
Sb2O3
Sb2S3
AgNPs
APT
CaT
Co acac tn2
Cr3+
EDTA
Fe2+
Fe(phen)3
GC
HG-AAS
HG-AFS
HG-ICP-MS
HPLC
HPLC-HG-AFS
HPLC-ICP-MS
IR
IR-Spect
KDP
LC
L-alaninate
L-alanine
L-tryptophan
MB
NMR
NLO
NH4NO3
O-H
PBS
PL
PS Analytical
PXRD
Raman
Raman spectroscopy
Sb(III)
Sb(V)
SbMe3
Sb2O3
Sb2S3
SHG
SN2
SRS
TB-mBJ
TG/DTA
THC
UV-Vis
UV-Vis-NIR
UV-Vis spectroscopy
UV-Vis spectrophotometer
UV-Vis spectroscopy
Vickers
XAFS
XPS
XRD
Z scan
High-Performance Liquid Chromatography Coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Metalloid Determination
The determination of metalloids like antimony, especially their different oxidation states or chemical forms (speciation), requires highly sensitive and selective analytical methods. HPLC coupled with ICP-MS has emerged as a powerful technique for achieving this, enabling the separation of antimony species prior to their detection and quantification by ICP-MS rsc.orgrsc.orgresearchgate.netmdpi.comosti.govresearchgate.netpsu.edu. This hyphenated technique allows for the simultaneous separation and determination of inorganic antimony species, primarily Sb(III) and Sb(V) rsc.orgresearchgate.netmdpi.comresearchgate.net.
The efficacy of HPLC-ICP-MS in antimony speciation relies on the chromatographic separation of species, often achieved using anion-exchange columns with mobile phases containing complexing agents such as phthalic acid, EDTA, or tartrate rsc.orgpan.plresearchgate.netresearchgate.netpsu.edu. The use of hydride generation (HG) as a sample introduction system for ICP-MS further enhances sensitivity and improves detection limits rsc.orgmdpi.comosti.govresearchgate.netresearchgate.net. For instance, detection limits in the picogram to nanogram range have been reported for Sb(III) and Sb(V) using HPLC-HG-ICP-MS rsc.orgresearchgate.net.
However, challenges can arise, such as the formation of polymeric Sb(V) species in environmental or biological samples, which can lead to reduced chromatographic recovery dtu.dkrsc.orgnih.gov. To address this, sample preparation methods involving acidic hydrolysis, often in the presence of chelating ligands like EDTA or citrate (B86180), are employed to stabilize antimony species and improve recovery dtu.dkrsc.orgnih.gov. Potassium this compound itself is utilized as a standard for Sb(III) in these analyses, highlighting its role in method development and calibration researchgate.netscientificlabs.co.uk.
Table 1: Detection Limits for Antimony Species using HPLC-ICP-MS
| Technique | Antimony Species | Detection Limit (approx.) | Reference |
| HPLC-ICP-MS | Sb(III) | 0.75 ng | rsc.org |
| HPLC-ICP-MS | Sb(V) | 0.09 ng | rsc.org |
| HPLC-HG-ICP-MS | Sb(III) | 0.04 ng | rsc.org |
| HPLC-HG-ICP-MS | Sb(V) | 0.008 ng | rsc.org |
| HPLC-ICP-MS | Sb(III) | 0.016 µg L⁻¹ | researchgate.net |
| HPLC-ICP-MS | Sb(V) | 0.10–0.28 µg L⁻¹ | mdpi.com |
| HPLC-ICP-MS | Sb(III) | 0.10–0.14 µg L⁻¹ | mdpi.com |
| HPLC-ICP-MS | Sb(III) | < 50 ng L⁻¹ | researchgate.net |
| HPLC-ICP-MS | Sb(V) | < 50 ng L⁻¹ | researchgate.net |
Frontal Chromatography Coupled with ICP-MS for Rapid Antimony Speciation Analysis
Frontal Chromatography coupled with ICP-MS (FC-ICP-MS) represents a more recent advancement for the rapid speciation of antimony, particularly Sb(III) and Sb(V) mdpi.comnih.govresearchgate.net. This technique offers significant advantages in terms of speed and simplicity, with analysis times reported as short as 150 seconds and detection limits below 1 ng kg⁻¹ mdpi.comnih.govresearchgate.net. FC-ICP-MS is particularly well-suited for situations where the distinct chemical nature of species, such as Sb(III) and Sb(V) in an acidic environment, obviates the need for the high resolution typically provided by traditional HPLC mdpi.com.
The development of FC-ICP-MS methods has been driven by the need for efficient and cost-effective analytical tools for environmental monitoring. This approach has been successfully applied to study the migration of antimony from materials like polyethylene (B3416737) terephthalate (B1205515) (PET) plastics, demonstrating its broad applicability in addressing environmental concerns related to plastic additives mdpi.comnih.govresearchgate.net. The method's green analytical chemistry aspects, including its simplicity and cost-effectiveness, make it a valuable tool for routine environmental and health monitoring mdpi.comnih.govresearchgate.net.
Table 2: Key Parameters for Frontal Chromatography-ICP-MS (FC-ICP-MS) for Antimony Speciation
| Parameter | Value / Description | Reference |
| Analyte Species | Sb(III), Sb(V) | mdpi.comnih.govresearchgate.net |
| Technique | Frontal Chromatography coupled with ICP-MS | mdpi.comnih.govresearchgate.net |
| Analysis Time | ~150 seconds | mdpi.comnih.govresearchgate.net |
| Limit of Detection (LOD) | < 1 ng kg⁻¹ | mdpi.comnih.govresearchgate.net |
| Key Advantages | Rapid, simple, cost-effective, green | mdpi.comnih.govresearchgate.net |
| Application Example | PET plastic leaching, environmental monitoring | mdpi.comnih.govresearchgate.net |
Application in Environmental Monitoring and Trace Metal Analysis
Antimony's presence in the environment is a growing concern due to its toxicological profile, which varies significantly depending on its chemical form researchgate.netmdpi.com. Sb(III) is generally considered more toxic than Sb(V) researchgate.netmdpi.com. Therefore, accurate speciation analysis is critical for assessing environmental risks and establishing appropriate regulatory limits.
Both HPLC-ICP-MS and FC-ICP-MS are employed for analyzing antimony species in diverse environmental matrices, including water, soil, and sediments rsc.orgmdpi.comresearchgate.netpan.plresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net. These techniques help elucidate the fate and transport of antimony in ecosystems, often linked to anthropogenic activities such as industrial processes and the use of plastic additives mdpi.comnih.govresearchgate.net.
Optimizing extraction and separation methods is paramount for reliable speciation in complex environmental samples. Techniques often involve the use of specific extraction agents like citric acid or EDTA, which can also serve as mobile phase components in chromatographic separations, aiding in species stabilization and separation pan.plresearchgate.netresearchgate.netpsu.edu. For instance, in soil analysis, Sb(V) is frequently found to be the predominant species, although Sb(III) can be present in samples with lower pH pan.pl. Methylated antimony species have also been identified in certain environmental contexts nih.govresearchgate.net.
Potassium this compound serves as a valuable reagent in analytical chemistry for the determination of antimony in environmental samples, contributing to the development and validation of these advanced analytical methodologies chemimpex.com.
Table 3: Typical Antimony Species Detected in Environmental Samples
| Sample Type | Predominant Species | Other Detected Species | Analytical Technique Used (Examples) | Reference |
| Water | Sb(V), Sb(III) | Methylated Sb species | HPLC-ICP-MS, FC-ICP-MS, HG-AAS | rsc.orgmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govnih.gov |
| Soil | Sb(V) | Sb(III), SbMe₃ | HPLC-ICP-MS | pan.plresearchgate.netoup.com |
| Sediments | Varies | Sb(III), Sb(V) | HPLC-ICP-MS, CE-ICP-MS | rsc.orgmdpi.comnih.gov |
| Biota | Sb(V) | Sb(III), Methylated Sb | HG-GC-AAS, HG-GC-MS | researchgate.net |
Compound List:
this compound (Potassium this compound)
Antimony trioxide (Sb₂O₃)
Potassium hydrogen tartrate
Antimonite (Sb(III))
Antimonate (Sb(V))
Trimethylantimony dichloride (TMSbCl₂)
Trimethylantimony (TMSb)
N-methyl meglumine (B1676163) antimoniate
Phthalic acid
EDTA (Ethylenediamine tetraacetic acid)
Citric acid
Ascorbic acid
Ammonium molybdate (B1676688)
Potassium hexahydroxyantimonate
Theoretical and Computational Studies of Antimonyl Tartrate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding within antimonyl tartrate complexes. These studies aim to map electron distribution, identify bonding sites, and predict molecular properties.
DFT calculations have been used to model the coordination geometries of antimony with tartrate ligands, revealing preferred coordination sites for metal ions. For instance, studies on copper-tartrate complexes, which share similar coordination principles with antimony, indicate that the carboxylic oxygen and hydroxyl oxygen atoms of tartaric acid are preferred sites for metal coordination researchgate.net. Furthermore, DFT has been employed to characterize the geometries and electron detachment energetics of antimony tartrate dianions, providing insights into their electronic configurations acs.org. Calculations at the M06-2X//GEN and M11//GEN levels of theory have been utilized for these investigations acs.org.
In related research, DFT calculations have also been applied to determine vibrational harmonic frequencies and quantum chemical descriptors for antimony complexes. These studies use methods like DFT/B3LYP/LanL2DZ to analyze molecular properties such as polarizability and electron affinity, offering a deeper understanding of the electronic landscape of these compounds researchgate.net. The electronic structure of perovskite thin films modified with antimony potassium tartrate (APTA) has also been studied using DFT, revealing shifts in the Fermi level that influence the material's electronic properties and suitability for solar cell applications researchgate.net. Additionally, DFT calculations have been used to investigate adsorption energies of antimony oxyanions on mineral surfaces, providing insights into their surface interactions ucl.ac.uk.
Molecular Docking and Molecular Dynamics Simulations for Intermolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions of this compound with other molecules, such as proteins or surfaces. These methods allow researchers to predict binding affinities, identify interaction sites, and understand the dynamic behavior of molecular complexes.
Studies involving antimony potassium tartrate and its complexes have explored their interactions with biomolecules. For example, while not directly a study of this compound's intrinsic interactions, research on the binding of trimethylamine (B31210) N-oxide (TMAO) to bovine serum albumin (BSA) noted that antimony potassium tartrate and potassium pyroantimonate (B1233504) form modestly bound 1:1 complexes with BSA, suggesting that computational methods like molecular docking and MD simulations could be applied to characterize these interactions researchgate.net.
In the realm of gas-phase studies, classical molecular dynamics simulations have been employed in conjunction with photoelectron imaging experiments to investigate the repulsive Coulomb barrier (RCB) in the photodetachment of antimony tartrate dianions. These simulations help in understanding the dynamics of electron emission and comparing experimental observations with theoretical models, achieving good agreement when considering specific molecular axes acs.orgnih.govbiorxiv.org.
Conformational Analysis and Energy Landscapes of this compound Species
Understanding the various spatial arrangements (conformations) and their associated energy stabilities is crucial for characterizing chemical species. For this compound, computational studies have begun to explore its structural diversity.
Theoretical calculations, including DFT and ab initio methods, alongside nuclear magnetic resonance (NMR) experiments, have revealed the existence of different isomeric forms of antimony(III)-l-tartrate. These studies suggest that metal-oxygen-bridged isomeric forms can coexist in solution and in the gas phase with crystallographically determined structures researchgate.net. Furthermore, research has indicated that the tartrate moiety can act as a "secondary building unit" in the formation of homochiral frameworks, implying specific structural arrangements and potentially different conformational states that can be influenced by metal coordination ugr.es. The ability to correlate CD spectra with configurations, as performed using time-dependent DFT, also underscores the importance of understanding the precise stereochemical configurations and potential conformational variations of this compound species in complex formation unifr.ch.
Computational Modeling of Chiral Recognition and Enantioselective Processes
Antimony potassium tartrate (tartar emetic) is a chiral compound and has been historically important in chiral resolution. Computational modeling plays a vital role in understanding how it discriminates between enantiomers.
Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with computational analysis has been extensively used to investigate the chiral recognition capabilities of antimony potassium tartrate. These studies have demonstrated that this compound can exhibit proton-assisted enantioselective molecular recognition phenomena when interacting with chiral molecules like leucine (B10760876) enantiomers science.gov. It has been inferred that the dianionic form of this compound does not show enantiomeric discrimination, but its protonated monoanionic form does, suggesting that the protonation state is critical for its chiral recognition capacity science.gov.
Computational modeling, often in conjunction with ESI-MS, has also been used to interpret the differential association of antimony potassium tartrate with optical isomers of metal complexes, such as cobalt complexes. These studies help in constructing stereochemical models that explain the observed interactions, often involving hydrogen bonding and other intermolecular forces iaea.orgresearchgate.net. The use of this compound as a chiral auxiliary in chromatographic separations and its ability to form specific complexes that facilitate chiral resolution have also been computationally supported through the analysis of intermolecular interaction models researchgate.net.
Theoretical Investigations of Spectroscopic Properties and Reaction Mechanisms
Theoretical investigations, often utilizing DFT, are employed to predict and interpret the spectroscopic properties of this compound and to explore potential reaction mechanisms.
DFT calculations have been used to model coordination geometries and predict the electronic structure of antimony-tartrate complexes, providing a basis for understanding their spectroscopic signatures researchgate.netresearchgate.net. For example, studies calculating vibrational harmonic frequencies using DFT/B3LYP/LanL2DZ levels of theory allow for the assignment of spectral bands and the characterization of molecular vibrations researchgate.net. These calculations can also reveal details about intramolecular charge transfer and provide quantum chemical descriptors that correlate with observed properties researchgate.net.
In the context of materials science, DFT calculations have been used to study the electronic structure and defect states in antimony-containing materials, such as antimony sulfides, correlating theoretical findings with experimental spectroscopic data like electrochemical impedance spectroscopy researchgate.net. Such studies help in understanding how this compound, as a precursor material, influences the electronic properties of resulting materials researchgate.net. Theoretical investigations also contribute to understanding reaction mechanisms, such as the coordination of metal ions to tartrate ligands, by calculating reaction energies and identifying preferred pathways researchgate.net.
Applications of Antimonyl Tartrate in Advanced Materials Science and Other Chemical Fields
Supramolecular Assembly and Crystal Engineering of Antimonyl Tartrate Frameworks
The ability of this compound units to form extended, ordered structures through non-covalent interactions is a key area of research in supramolecular chemistry and crystal engineering. These organized assemblies can exhibit novel properties and functions.
The synthesis of complex metal antimony tartrates has been shown to yield infinite layered structures. By slowly evaporating aqueous solutions of potassium this compound with metal nitrates or chlorides, single crystals can be formed. These crystal structures are characterized by infinite layers formed by the linking of antimony tartrate dimers with metal-oxygen bonds. For instance, such layered structures have been synthesized with metals like Lithium (Li), Lanthanum (La), Cerium (Ce), and Neodymium (Nd) nih.gov.
A notable example is the synthesis of a new potassium lithium this compound, KLi[Sb₂(C₄H₂O₆)₂]·4H₂O, which consists of homochiral layers of antimony tartrate dimers linked by LiO₄ tetrahedra nih.gov. The space between these layers is occupied by water molecules, which can be reversibly removed by heating or replaced by small alcohol molecules, demonstrating the dynamic nature of these supramolecular assemblies nih.gov. This process occurs via single-crystal to single-crystal transformations, where the interlayer spacing adjusts to accommodate the different interlayer molecules nih.gov.
While the formation of infinite one-dimensional chains is a known phenomenon in coordination polymers, the specific synthesis of such chains composed solely of this compound is an area of ongoing research. The principles of crystal engineering, which guide the assembly of molecules through noncovalent interactions, are being explored to control the dimensionality of these structures.
This compound is a valuable precursor for the assembly of homochiral heterometallic clusters. The chiral nature of the tartrate ligand can be transferred to the resulting supramolecular structure. For example, the chiral precursor K₂Sb₂(L-tartrate)₂ has been used to assemble complex clusters containing transition metals.
In some instances, the antimony tartrate dimer precursor can decompose and recombine to form chiral trimers, such as Sb₃(μ₃-O)(L-tartrate)₃. These trimers then act as scaffolds to construct larger, negatively charged or neutral clusters with transition metals. The flexibility of the tartrate ligand's coordination modes allows for the accommodation of different types of transition-metal-oxo clusters.
Furthermore, a two-level chiral scaffold, Sb₃(μ₃-O)(L-tartrate)₃Sb₃, has been formed from the same precursor. Two of these scaffolds can link together to create a cavity that can encapsulate other metal ions, leading to the formation of complex, negatively charged clusters. While the formation of distinct ring-shaped clusters of this compound is a subject of interest, the focus of reported research has been on these more intricate, cage-like chiral clusters.
Role in the Synthesis of Antimony-Based Functional Materials
This compound serves as a precursor or additive in the synthesis of various functional materials with applications in electronics, optics, and potentially other advanced fields.
A significant application of this compound is in the field of perovskite solar cells. Antimony potassium tartrate has been used as a multifunctional additive in wide-bandgap perovskite precursors. In this role, it helps to suppress non-radiative recombination, inhibit phase segregation, and modulate the energy levels of the perovskite material. This leads to an enhancement of the carrier lifetime and stability of the perovskite, resulting in improved power conversion efficiency and reduced hysteresis in the solar cells nih.gov.
Furthermore, single crystals of L-alanine (B1666807) doped with antimony potassium tartrate have been grown and characterized for their potential in nonlinear optical (NLO) device applications. These crystals have been shown to possess good optical quality and exhibit second harmonic generation (SHG) efficiency, making them promising materials for applications in photonics and optoelectronics researchgate.net. The presence of this compound influences the crystal structure and enhances the nonlinear optical properties of the material.
The synthesis of antimony-based oxides from this compound precursors is another area of interest. For example, antimony potassium tartrate has been used as a single source precursor for the preparation of Antimony trioxide (Sb₂O₃), as well as various potassium antimony oxides such as KSbO₃, through thermal decomposition or hydrothermal methods mcmaster.ca. These antimony oxides are semiconductors with potential applications in various electronic and optical devices.
Research into thermoelectric materials, which can convert heat energy into electrical energy and vice versa, has explored a variety of antimony-containing compounds. While there is extensive research on materials like antimony selenide (B1212193) (Sb₂Se₃) and silver antimonate (AgSbO₃) for thermoelectric applications, the direct use of this compound in this field is not well-documented in current research literature.
The focus in the field of antimony-based thermoelectrics has been on binary and ternary compounds of antimony. For instance, antimony selenide in the form of hexagonal nanotubes has shown potential for low-temperature thermoelectric devices due to its moderate electrical conductivity and reasonable Seebeck coefficient. Similarly, silver antimonate composites have been synthesized with the aim of creating thermoelectric materials, where the presence of different antimony oxidation states influences the electrical conductivity and Seebeck coefficient.
Therefore, while this compound is a source of antimony, its direct application in the synthesis of thermoelectric materials appears to be an underexplored area, with researchers currently favoring other antimony compounds for their thermoelectric properties.
Industrial Chemical Applications
Potassium this compound, or tartar emetic, has a long history of use in various industrial chemical processes, primarily as a mordant in the textile and leather industries and as a component in electroplating baths.
As a mordant, this compound facilitates the binding of certain dyes to fabrics, particularly cotton and leather. A mordant is a substance that forms a coordination complex with the dye, which then attaches to the fabric, improving the color fastness and vibrancy of the dyed material. It is particularly effective for fixing basic dyes on cotton and acid dyes on nylon.
In the electroplating industry, this compound is used as an additive in plating baths for the deposition of antimony and antimony alloys. For example, it can be a component in alkaline antimony electroplating solutions, which are suitable for plating on zinc-based die castings. It has also been used in electroplating baths for creating antimony-nickel alloy films.
Beyond these primary applications, potassium this compound has also been used as a component in the manufacture of pigments and as an insecticide nih.gov.
Utilization as a Resolving Agent in Chiral Separations
The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical, agrochemical, and fine chemical industries, as the biological activity of chiral molecules is often enantiomer-dependent. This compound, particularly in the form of its potassium salt (potassium this compound), serves as a classical resolving agent for chiral cations. chymist.com
The principle behind this application lies in the formation of diastereomeric salts. When a racemic mixture of a chiral cation is reacted with the chiral anion of this compound, a pair of diastereomers with different physical properties, such as solubility, is formed. wikipedia.org This difference in solubility allows for their separation through fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt to break the ionic bond.
While the fundamental principle is well-established, the successful resolution of a specific racemic compound often requires empirical optimization of conditions such as solvent, temperature, and concentration. The efficiency of the resolution is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the separated enantiomers.
Applications as a Mordant in Textile Dyeing and Electroplating Reagent
This compound has a long history of use in the textile and leather industries as a mordant. rsc.org A mordant is a substance that affixes a dye to a substrate by forming a coordination complex with the dye, which then attaches to the fabric. This process enhances the fastness of the dye, improving its resistance to washing, light, and perspiration.
In textile dyeing, the fabric is typically treated with a solution of the mordant before the application of the dye. The this compound hydrolyzes in solution to form a positively charged complex that can bind to the negatively charged sites on natural fibers like cotton, wool, and silk. Subsequent immersion in a dye bath leads to the formation of an insoluble dye-mordant complex on the fiber, resulting in a more vibrant and durable coloration.
In the field of metallurgy, this compound is a key component in electroplating baths for the deposition of antimony and its alloys. nih.gov These coatings can provide corrosion resistance and a decorative finish. The composition of the electroplating bath and the operating parameters are crucial for obtaining a high-quality deposit. The following table provides examples of electroplating bath compositions utilizing potassium this compound for the deposition of antimony and its alloys.
| Alloy Type | Component | Concentration (g/L) | Operating Conditions |
|---|---|---|---|
| Antimony | Potassium this compound | 250 | Temperature: 50 °C pH: ~4 Current Density: 5 A/dm² |
| Formic acid | 150 | ||
| Antimony-Nickel | Potassium this compound | 10 | Temperature: 50 °C pH: ~4 Current Density: 5 A/dm² |
| Antimony chloride | 10 | ||
| Nickel sulfate | 250 | ||
| Nickel chloride | 45 | ||
| Antimony-Zinc | Zinc oxide | 50 | Temperature: 30 °C pH: ~4.5 Current Density: 3 A/dm² |
| Sodium cyanide | 90 | ||
| Antimony chloride | 60 | ||
| Potassium chloride | 125 | ||
| Caustic soda | 60 | ||
| Antimony-Copper | Potassium this compound | 15 | Temperature: 50 °C pH: ~12 Current Density: 5 A/dm² |
| Copper cyanide | 64.5 | ||
| Potassium thiocyanate | 7 | ||
| Sodium carbonate | 75 |
Function as an Insecticide in Agricultural Chemistry
Antimony potassium tartrate is recognized for its insecticidal properties and has been utilized in agricultural applications, particularly for the control of thrips. nih.gov The Insecticide Resistance Action Committee (IRAC) classifies antimony potassium tartrate in Group 8E, a miscellaneous group of insecticides with an unknown or non-specific mode of action. nih.gov
The toxicity of antimony compounds is thought to stem from their ability to interact with sulfhydryl groups in proteins, leading to the disruption of enzyme function. naturaldyes.ca More specifically, it has been suggested that antimony potassium tartrate acts as an inhibitor of phosphofructokinase, a crucial enzyme in the glycolytic pathway. nih.gov By inhibiting this enzyme, the compound disrupts energy metabolism within the insect, ultimately leading to its death.
Emerging Applications in Catalysis and Other Chemical Technologies
Recent research has begun to explore the potential of this compound and other antimony-containing compounds in the field of catalysis. Antimony derivatives have been investigated as Lewis acid catalysts and as components of dual-metal catalytic systems in organic synthesis. researchgate.net Their application in photocatalysis and electrocatalysis is also an area of growing interest, with studies showing that the incorporation of antimony can enhance the performance of materials used in these technologies. researchgate.net
A notable example of an emerging application is the use of a chiral precursor, K2Sb2(l-tartrate)2, in the assembly of homochiral heterometallic antimony(III)–tartrate transition-metal–oxo clusters. This demonstrates the potential of this compound in the construction of complex, functional materials with tailored chirality, which could have applications in asymmetric catalysis and materials science.
Future Research Directions and Challenges in Antimonyl Tartrate Chemistry
Exploration of Novel Antimonyl Tartrate Architectures and Hybrid Materials
A primary focus for future research is the design and synthesis of new this compound structures beyond the classic dimeric complex, [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.orgd-nb.info The deliberate construction of novel architectures, including coordination polymers and metal-organic frameworks (MOFs), could unlock unprecedented material properties. Research into how different cations or ancillary ligands can direct the assembly of these complexes is crucial. For instance, the synthesis of polar antimony(III) tartrates with unusual structural building units has been reported, demonstrating the potential for creating non-centrosymmetric materials with interesting optical properties. d-nb.info
Another promising avenue is the development of hybrid materials incorporating this compound. A notable example is the use of antimony potassium tartrate (APTA) as a multifunctional additive in wide-bandgap (WBG) perovskite precursors for solar cells. nih.gov In this application, APTA helps to suppress non-radiative recombination and inhibit phase segregation, leading to enhanced carrier lifetime and stability of the perovskite material. nih.gov This results in improved efficiency and durability of tandem solar cells. nih.gov Future work could explore the integration of this compound into other matrices, such as polymers or inorganic glasses, to create composites with tailored electronic, optical, or catalytic functions.
Table 1: Research Findings in Novel this compound Materials
| Area of Exploration | Compound/Material | Key Finding | Potential Application |
|---|---|---|---|
| Novel Architectures | Thallium this compound (TlSbT) | Exhibits a three-dimensional network structure and second-harmonic generation (SHG) properties. d-nb.info | Nonlinear optics |
| Hybrid Materials | Antimony Potassium Tartrate (APTA) in Perovskite | Acts as an additive to coordinate with unbonded lead, inhibit halogen migration, and improve band energy alignment. nih.gov | High-efficiency tandem solar cells |
Deepening Mechanistic Understanding of Complex Reaction Systems
A more profound understanding of the reaction mechanisms involving this compound is essential for controlling synthesis and predicting properties. While the basic preparation from antimony trioxide and potassium hydrogen tartrate is well-established, the solution-state chemistry is complex. wikipedia.org Advanced computational and experimental techniques are needed to elucidate the various species that may exist in equilibrium.
Recent research combining theoretical calculations (like density functional theory) with nuclear magnetic resonance (NMR) experiments has revealed the co-existence of a new metal-oxygen-bridged isomeric form of antimony(III)-l-tartrate in solution and the gas phase, alongside its known crystallographic structure. researchgate.net Such studies are critical for understanding the fundamental reactivity and self-assembly processes. Future investigations should focus on mapping the reaction pathways, identifying key intermediates, and understanding the kinetics and thermodynamics that govern the formation of different this compound architectures.
Development of Sustainable and Green Synthesis Methodologies
Traditional chemical syntheses often rely on methods that are energy-intensive or use hazardous materials. A significant challenge and opportunity lie in developing sustainable and green synthesis routes for this compound and its derivatives. jddhs.comarkat-usa.org This aligns with the core principles of green chemistry, which advocate for waste prevention, use of safer solvents, and energy efficiency. jddhs.comarkat-usa.org
Future research should explore methodologies such as:
Microwave-assisted or Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Use of Greener Solvents: Investigating water or other bio-based solvents as alternatives to traditional organic solvents can reduce the environmental impact of the synthesis process. arkat-usa.org
Renewable Precursors: Exploring the use of tartaric acid derived from bio-based feedstocks can enhance the sustainability of the entire production chain. mdpi.com
Continuous Flow Processing: Shifting from batch to continuous flow synthesis can offer better control over reaction parameters, improve yield and safety, and reduce waste. jddhs.com
Myco-synthesis, using extracts from fungi, has been explored for creating antimony oxide nanoparticles and represents an innovative biological approach that could potentially be adapted for related compounds. semanticscholar.org
Expansion of Applications in Advanced Chemical Technologies and Environmental Remediation
While this compound has historical uses, its future lies in modern, high-value applications. The successful incorporation into perovskite solar cells is a prime example of its potential in advanced materials. nih.gov Further research could target its use in catalysis, sensing, and other electronic or photonic devices. For example, its chiral nature and heavy antimony atoms could be exploited in asymmetric catalysis or for creating materials with unique chiroptical properties.
In the realm of environmental science, antimony is recognized as a pollutant of concern, often found in soils from industrial and mining activities. rsc.orgnih.govcdc.gov The trivalent form, Sb(III), is generally more mobile and toxic than the pentavalent form, Sb(V). epa.govnih.gov This presents a unique opportunity for this compound chemistry to contribute to environmental remediation. Research could focus on using this compound complexes as precursors for remediation agents or as model compounds to study the environmental fate and transport of antimony. Understanding the interaction of tartrate and other organic ligands with antimony in soil-water systems is crucial for developing effective strategies to immobilize or remove antimony contamination. rsc.orgnih.gov
Interdisciplinary Research Opportunities with Chemical Physics and Engineering
Advancing the field of this compound chemistry will require strong collaboration across disciplines.
Chemical Physics: Physicists can provide both the theoretical frameworks and the advanced spectroscopic techniques needed to understand the electronic structure and physical properties of novel this compound materials. For instance, the investigation of nonlinear optical properties like second-harmonic generation in new polar this compound crystals is a clear intersection of chemistry and physics. d-nb.info
Chemical Engineering: Engineers are essential for scaling up sustainable synthesis processes from the laboratory bench to industrial production. jddhs.com Their expertise in reactor design, process optimization, and life cycle analysis will be vital for the practical implementation of green synthesis methodologies. Furthermore, the incorporation of this compound into devices like solar cells requires engineering knowledge to ensure proper integration and performance. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can fully unlock the potential of this compound chemistry, leading to new materials, more efficient chemical processes, and innovative solutions to technological and environmental challenges.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound (general) | Varies (complex ion) |
| Potassium this compound / Tartar emetic | K₂(Sb₂(C₄H₂O₆)₂) |
| Antimony trioxide | Sb₂O₃ |
| Potassium hydrogen tartrate | KHC₄H₄O₆ |
| Thallium this compound | TlSb(C₄H₂O₆)₂ |
| Antimony | Sb |
Q & A
Q. What are the established methods for synthesizing and characterizing antimonyl tartrate in laboratory settings?
this compound (e.g., potassium this compound trihydrate) is synthesized by boiling antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate under controlled conditions. The reaction forms a stable complex due to the chelating properties of tartaric acid . Characterization involves:
Q. How is this compound utilized in spectrophotometric phosphate detection?
this compound acts as a catalyst in the phosphomolybdenum blue (PMB) method:
- Reagent preparation : Combine ammonium molybdate (6.473 × 10⁻³ M) and this compound (6.155 × 10⁻⁴ M) in sulfuric acid (2.4 M) with ascorbic acid .
- Procedure : Mix with water samples, incubate, and measure absorbance at 880 nm. Optimal PMB formation occurs with 6 mL of reagent; deviations reduce sensitivity .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Toxicological precautions : Use PPE (gloves, goggles) to avoid inhalation or dermal contact, as Sb(III) compounds induce oxidative stress and DNA damage .
- Waste disposal : Neutralize acidic solutions before disposal to prevent environmental Sb contamination .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s cytotoxicity in leukemia and parasitic infections?
- ROS induction : In HL60 leukemia cells, Sb(III) generates reactive oxygen species (ROS), triggering apoptosis via caspase-independent pathways .
- DNA fragmentation : In Leishmania amastigotes, Sb(III) causes oligonucleosomal DNA cleavage, mimicking late apoptotic events .
- Experimental validation : Use flow cytometry with YOPRO-1 staining or TUNEL assays to quantify DNA damage .
Q. How do tartrate concentration and pH affect the stability of this compound complexes?
- Tolerance limits : Up to 0.1% tartrate in solution does not interfere with Sb complexation, but higher concentrations destabilize the complex .
- pH dependence : Stability is optimal in acidic conditions (pH 1–3). Alkaline conditions promote hydrolysis to Sb₂O₃ .
- Method : Monitor absorbance changes via UV-Vis spectroscopy under varying pH/tartrate levels .
Q. How should researchers address contradictory data on this compound’s resistance in cellular studies?
- Case study : Overexpression of pABC11 in HEK293 cells showed a 2.93-fold resistance increase, but biological relevance is debated .
- Resolution : Normalize resistance metrics to control cell lines and validate with multiple assays (e.g., IC₅₀ comparisons) .
Q. What experimental strategies optimize this compound’s role in analytical reagent formulations?
- Reagent optimization : Adjust AM-PAT (ammonium molybdate-antimonyl tartrate) ratios to balance sensitivity and interference. For phosphate detection, 6 mL of AM-PAT yields peak absorbance .
- Interference mitigation : Pre-treat samples with ascorbic acid to reduce oxidizing agents that compete with PMB formation .
Tables
Table 1. Key Parameters for PMB-Based Phosphate Detection Using this compound
| Parameter | Optimal Value | Reference |
|---|---|---|
| AM-PAT volume | 6 mL | |
| [Ammonium molybdate] | 6.473 × 10⁻³ M | |
| [this compound] | 6.155 × 10⁻⁴ M | |
| Incubation time | 10–15 min |
Table 2. Cytotoxicity Metrics of this compound in Model Systems
| Cell Type | IC₅₀ (μg/mL) | Mechanism | Reference |
|---|---|---|---|
| HL60 leukemia | 10–20 | ROS-mediated apoptosis | |
| Leishmania amastigotes | 4.75 | DNA fragmentation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
